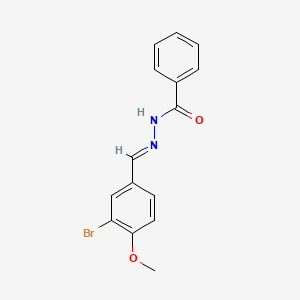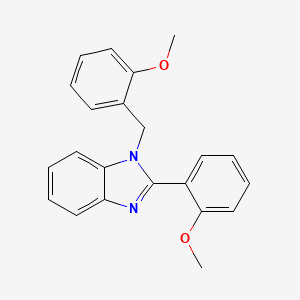
methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves the inhibition of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ activity. methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ is involved in the phosphorylation of various proteins, and its inhibition leads to the activation of several downstream signaling pathways. This activation has been shown to have beneficial effects in various disease models. Additionally, methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibition has been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate have been extensively studied in various disease models. In preclinical studies, it has been shown to improve insulin sensitivity and glucose metabolism in diabetic models. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. The compound has also been shown to have anti-tumor effects in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its high potency as a methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. Additionally, the compound has been shown to have good bioavailability and pharmacokinetics in animal models. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research on methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. One area of interest is its potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine the optimal dosing and treatment duration for this compound in animal models. Additionally, studies are needed to investigate the long-term effects of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibition on cognitive function and neurodegeneration in these models. Another area of interest is the potential anti-tumor effects of this compound. Further studies are needed to investigate the mechanisms of action and potential therapeutic applications in various cancer models. Overall, the research on methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is promising, and further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves a multi-step process that includes the reaction of 2-furylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid in the presence of triethylamine to yield the desired product. This synthesis method has been reported in various research articles, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
Methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its role as a methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibitor. methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ is a serine/threonine kinase that is involved in various signaling pathways, and its dysregulation has been implicated in several diseases such as Alzheimer's disease, diabetes, and cancer. Methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has shown promising results in preclinical studies as a methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylateβ inhibitor, and it has been suggested as a potential therapeutic agent for the treatment of these diseases.
Propriétés
IUPAC Name |
methyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-15(16(19)20-2)13-8-11(18)5-6-14(13)17(10)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEMOXQZCBGDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)
![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)
![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)
![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)
![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine](/img/structure/B5588612.png)

